2-Cyclohexylamino-thiazol-4-one
Overview
Description
2-Cyclohexylamino-thiazol-4-one is a compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 . It is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for 2-Cyclohexylamino-thiazol-4-one were not found, similar compounds such as 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized . A series of nine new 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized, and their anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities were tested .Chemical Reactions Analysis
Thiazoles, which include 2-Cyclohexylamino-thiazol-4-one, have been involved in various chemical reactions. For instance, a new family of dipeptide-based multifunctional Brønsted base organocatalysts has been developed that are highly capable of the first asymmetric [4 + 2] annulation reaction of 5H-thiazol-4-ones with electron-deficient alkenes .Scientific Research Applications
Biological Activities and Therapeutic Potentials
Thiazolidin-4-ones, including 2-Cyclohexylamino-thiazol-4-one derivatives, exhibit a wide range of biological activities, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly impacts their biological activity, suggesting their potential as efficient drug agents. This information aids in the rational design of new small molecules with enhanced biological activity among thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).
Synthetic Developments and Green Methodologies
The synthesis of 1,3-thiazolidin-4-one derivatives, including those structurally related to 2-Cyclohexylamino-thiazol-4-one, has been explored from the mid-nineteenth century to the present day. These efforts include advancements in synthetic methodologies, notably green chemistry approaches, to develop these compounds with significant pharmacological importance. These derivatives are found in commercial pharmaceuticals and show promise against various diseases, highlighting their future in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).
Chemotherapeutic and Anticancer Agents
The thiazole scaffold serves as a nucleus for developing chemotherapeutic and anticancer agents. The structural diversity of thiazole derivatives, including potential modifications to the 2-Cyclohexylamino-thiazol-4-one core, plays a critical role in their specific anticancer activities. These compounds are explored for their efficacy against various cancer types, making them valuable leads in anticancer drug design (Jain et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Novel thiazole derivatives, through their synthetic development, exhibit potent antimicrobial and anti-inflammatory activities. These properties are crucial for developing new therapeutic agents, emphasizing the role of thiazole derivatives as lead molecules in drug discovery. The exploration of these derivatives, including modifications on the 2-Cyclohexylamino-thiazol-4-one scaffold, enhances our understanding of their potential as alternative agents for treating infections and inflammation (Raut et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-cyclohexylimino-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNSSDSIYKHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C2NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349516 | |
Record name | 2-Cyclohexylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylamino-thiazol-4-one | |
CAS RN |
27052-19-3 | |
Record name | 2-Cyclohexylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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